Dysprosium(III) oxalate xhydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Dysprosium(III) oxalate hydrate is a rare earth compound with the chemical formula Dy(CO)·xHO, where indicates the number of water molecules associated with the compound. This compound typically appears as a crystalline solid and is known for its high insolubility in water. Upon heating, dysprosium(III) oxalate hydrate decomposes to form dysprosium oxide, which is a more stable form of dysprosium . The compound is primarily characterized by its unique properties related to dysprosium, a lanthanide element that exhibits significant magnetic and optical characteristics.

Luminescent Material

Dysprosium(III) oxalate xhydrate exhibits interesting luminescent properties, meaning it can absorb light and then emit light of a different wavelength. This property makes it a potential candidate for various applications, such as:

- Lighting and displays: Doping Dy(III) oxalate xhydrate into other materials can create efficient phosphors for light-emitting diodes (LEDs) and other display technologies .

- Biomedical imaging: Nanoparticles containing Dy(III) oxalate xhydrate can be used as luminescent probes for biological imaging, allowing researchers to track specific molecules or processes within living cells .

Precursor for Dysprosium Compounds

Due to its high purity and relative ease of synthesis, Dysprosium(III) oxalate xhydrate is often used as a precursor for the preparation of other dysprosium compounds. These compounds can then be used in various research areas, such as:

- Magnetic materials: Dysprosium is a key component of some high-performance permanent magnets, and Dy(III) oxalate xhydrate can be converted into dysprosium oxide (Dy2O3), a crucial material for these magnets .

- Catalysis: Certain dysprosium-based catalysts derived from Dy(III) oxalate xhydrate have shown promise in various catalytic reactions, such as the decomposition of environmental pollutants .

Other Applications

Beyond the aforementioned areas, Dysprosium(III) oxalate xhydrate is also being explored for various other research purposes, including:

- Sensors: The unique properties of Dy(III) oxalate xhydrate can be utilized in the development of sensors for detecting specific environmental contaminants or biological markers .

- Solar cells: Doping Dy(III) oxalate xhydrate into certain materials has shown potential for improving the efficiency of solar cells by enhancing light absorption and conversion .

- Dehydration Reaction: When heated, dysprosium(III) oxalate hydrate loses water molecules, leading to the formation of anhydrous dysprosium(III) oxalate:

- Calcination: Further heating converts dysprosium(III) oxalate into dysprosium oxide:

These reactions highlight the thermal stability and transformation properties of dysprosium(III) oxalate hydrate under various conditions.

Dysprosium(III) oxalate hydrate can be synthesized through several methods:

- Precipitation Method: This involves mixing aqueous solutions of dysprosium(III) nitrate and sodium oxalate. The reaction precipitates dysprosium(III) oxalate, which can then be filtered and washed:

- Solvothermal Synthesis: This method involves dissolving dysprosium salts in a solvent under high temperature and pressure conditions, promoting the formation of crystals.

These methods allow for the production of high-purity dysprosium(III) oxalate hydrate suitable for various applications.

Dysprosium(III) oxalate hydrate has several notable applications:

- Magnetic Materials: Due to its magnetic properties, it is used in the development of advanced magnetic materials.

- Optical Devices: The unique optical characteristics of dysprosium make it valuable in laser technology and other optical applications.

- Catalysts: It may serve as a catalyst in various

Interaction studies involving dysprosium(III) oxalate hydrate primarily focus on its behavior in biological systems and its interactions with other chemical compounds. Research indicates that lanthanide ions can influence enzyme activity and interact with biomolecules, potentially affecting metabolic pathways. Further studies are necessary to elucidate these interactions comprehensively.

Dysprosium(III) oxalate hydrate shares similarities with other rare earth metal oxalates. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Properties |

|---|---|---|

| Neodymium(III) Oxalate Hydrate | Nd(CO)·xHO | Exhibits strong magnetic properties similar to Dysprosium |

| Samarium(III) Oxalate Hydrate | Sm(CO)·xHO | Known for its luminescent properties |

| Europium(III) Oxalate Hydrate | Eu(CO)·xHO | Utilized in phosphorescent materials |

Dysprosium(III) oxalate hydrate is unique due to its specific thermal decomposition characteristics and its potential applications in high-performance materials, distinguishing it from other rare earth metal oxalates. Each compound exhibits distinct properties that make them suitable for various technological applications, but dysprosium's specific attributes lend themselves well to niche uses in advanced materials science and optics.

Hydrothermal Synthesis Techniques for Layered Lanthanide Oxalate Frameworks

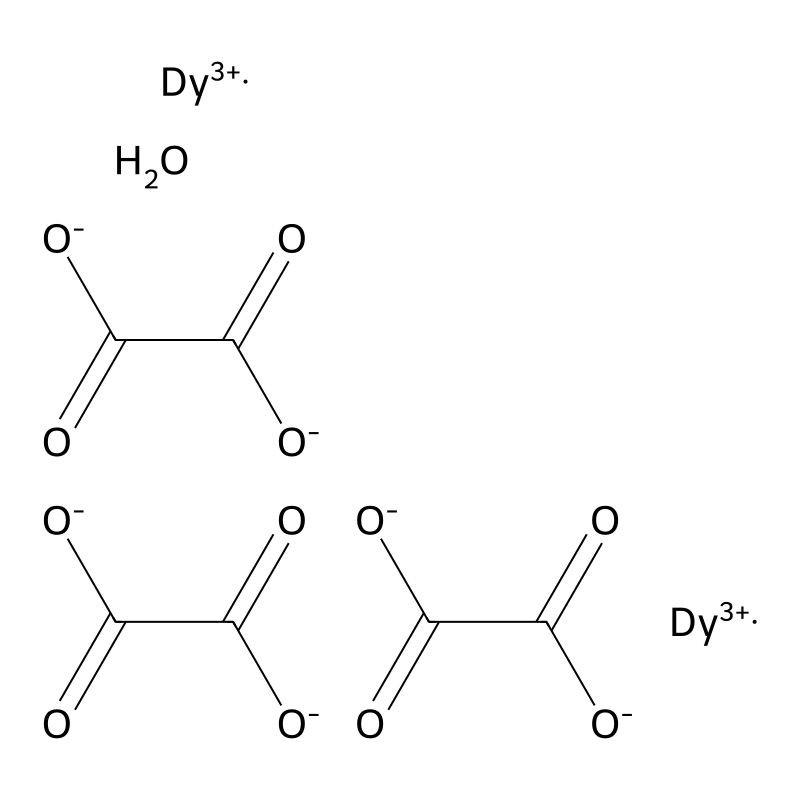

Hydrothermal synthesis has emerged as a preferred method for producing dysprosium(III) oxalate xhydrate with controlled crystallinity and layered architectures. This technique leverages high-temperature aqueous solutions under autogenous pressure to facilitate the self-assembly of lanthanide-oxalate frameworks. A notable approach involves the silica gel diffusion method, where dysprosium nitrate reacts with oxalic acid impregnated in a sodium metasilicate gel matrix. The gel acts as a growth medium, enabling slow diffusion of dysprosium ions (Dy³⁺) and oxalate ligands (C₂O₄²⁻), which crystallize into well-defined monoclinic structures with space group P21/c.

Key parameters influencing hydrothermal synthesis include:

- Temperature: Optimal crystal growth occurs at 90–100°C, balancing nucleation and growth rates.

- pH: A slightly acidic environment (pH 6) prevents hydroxide precipitation while promoting oxalate coordination.

- Reagent concentration: Stoichiometric excess of oxalic acid (1M) ensures complete complexation of Dy³⁺ ions.

Recent studies using Response Surface Methodology (RSM) have optimized hydrothermal conditions for dysprosium oxide nanoparticle precursors. For example, a 7-hour reaction at 200°C with a 15:0.45 mass ratio of polyethylene glycol (PEG) to Dy₂O₃ yielded spherical nanoparticles (10.1 nm diameter) embedded in a PEG template. The PEG matrix reduces agglomeration and enhances biocompatibility, demonstrating the versatility of hydrothermal methods in hybrid material design.

Homogeneous Precipitation Approaches for Controlled Crystal Growth

Homogeneous precipitation offers precise control over dysprosium(III) oxalate xhydrate crystallinity by maintaining uniform supersaturation. A breakthrough method involves the thermal decomposition of oxamic acid (NH₂COOH), which gradually releases oxalate ions (C₂O₄²⁻) in situ. This slow ligand generation minimizes rapid nucleation, favoring the growth of microcrystals with well-defined morphologies. The reaction proceeds via:

$$

\text{NH}2\text{COOH} \xrightarrow{\Delta} \text{CO}2 + \text{NH}3 + \text{C}2\text{O}_4^{2-}

$$

Dysprosium ions in solution then react with oxalate to form the hydrated oxalate:

$$

2 \, \text{Dy}^{3+} + 3 \, \text{C}2\text{O}4^{2-} + n \, \text{H}2\text{O} \rightarrow \text{Dy}2(\text{C}2\text{O}4)3 \cdot n\text{H}2\text{O}

$$

Kinetic studies at 100°C revealed first-order precipitation behavior, with complete Dy³⁺ depletion occurring within hours. The decahydrate form (n=10) dominates under ambient conditions, stabilized by hydrogen bonding between water molecules and oxalate ligands. Comparative analyses show that gadolinium and erbium oxalates exhibit faster precipitation kinetics, highlighting dysprosium’s intermediate position in lanthanide reactivity trends.

In Situ Ligand Transformation Mechanisms in Coordination Polymer Assembly

Dysprosium(III) oxalate xhydrate frequently serves as a building block for coordination polymers (CPs) through in situ ligand exchange or co-ligand incorporation. A prominent example is the synthesis of a 2D metal-organic framework (MOF) using 5-amino-isophthalate (AIP) and oxalate co-ligands. During hydrothermal synthesis (160°C, 72 hours), AIP displaces water molecules from Dy³⁺ coordination spheres, forming a layered structure with the formula [Dy(AIP)(C₂O₄)(H₂O)]ₙ. The oxalate bridges adjacent dysprosium centers in a μ₂-fashion, while AIP adopts a μ₃-binding mode, creating a robust network stabilized by O–H⋯O and N–H⋯O hydrogen bonds.

Ligand transformation mechanisms are critical in tuning CP properties:

- Oxalate flexibility: The bidentate oxalate ligand adapts to steric demands of co-ligands, enabling diverse coordination geometries (e.g., octacoordinate Dy³⁺ in MOFs vs. hexacoordinate in pure oxalates).

- Thermodynamic control: Competing ligand affinities dictate final product topology. For instance, silica gel-assisted synthesis prioritizes oxalate coordination, while hydrothermal conditions favor mixed-ligand systems.

Polymorphism in dysprosium(III) oxalate hydrate systems arises from variations in synthetic parameters, including temperature, reaction duration, and lanthanide ionic radii. For example, monoclinic (m) polymorphs of [Dy^III^(NH~3~–Glu)(ox)]·2H~2~O form preferentially at lower temperatures (60°C), while triclinic (t) phases dominate at higher temperatures (80°C) [4]. This temperature-dependent behavior aligns with lanthanide contraction effects, where heavier lanthanides like dysprosium exhibit greater propensity for dual polymorphic crystallization compared to lighter counterparts such as lanthanum or praseodymium [4].

The structural divergence between polymorphs manifests in their crystallographic parameters. Monoclinic frameworks (space group P2~1~/c) feature larger unit cell volumes (e.g., 1,542 ų for Dy^III^ systems) compared to triclinic analogs (1,487 ų), enabling enhanced gas diffusion through expanded pore apertures [4]. Differential thermal analysis reveals that monoclinic polymorphs decompose at ~320°C, whereas triclinic phases remain stable up to ~350°C, underscoring the thermodynamic stability hierarchy [4].

Table 1: Comparative crystallographic properties of dysprosium(III) oxalate polymorphs

| Property | Monoclinic Polymorph | Triclinic Polymorph |

|---|---|---|

| Space Group | P2~1~/c | P-1 |

| Unit Cell Volume (ų) | 1,542 | 1,487 |

| Decomposition Temp (°C) | 320 | 350 |

| CO~2~ Adsorption (cm³/g) | 12.7 | 8.9 |

Topological Relationships Between Honeycomb Layered Architectures

The monoclinic dysprosium(III) oxalate framework adopts a honeycomb-like topology characterized by µ~3~-oxalate bridges connecting Dy^III^ centers into hexagonal channels. This architecture arises from the cis-conformation of oxalate ligands, which coordinate Dy^III^ ions in a bis-bidentate mode [4]. In contrast, triclinic polymorphs exhibit a denser µ~4~-oxalate bridging pattern, reducing void volumes by 22% and limiting molecular accessibility [4].

Topological analysis reveals that the monoclinic phase’s honeycomb layers stack along the [1] direction with an interlayer spacing of 6.7 Å, facilitating guest molecule intercalation. This structural feature correlates with enhanced catalytic performance in CO~2~ cycloaddition reactions, where the monoclinic Dy^III^ framework achieves 94% epichlorohydrin conversion versus 68% for the triclinic analog [4]. The interplay between topology and function is further evidenced by BET surface area measurements: monoclinic frameworks exhibit 43 m²/g surface area, nearly double that of triclinic variants [4].

Water Coordination Dynamics in Hydrated Lanthanide Frameworks

Dysprosium(III) oxalate decahydrate (Dy₂(C₂O₄)₃·10H₂O) demonstrates intricate water coordination behavior. Single-crystal X-ray diffraction identifies four crystallographically unique water molecules: two terminal H~2~O ligands directly bound to Dy^III^ centers and eight lattice water molecules occupying interstitial sites [3] [5]. Thermogravimetric analysis (TGA) reveals a three-stage dehydration process:

- 40–110°C: Loss of six lattice H~2~O molecules (14.2% mass loss)

- 110–180°C: Release of two terminal H~2~O ligands (4.8% mass loss)

- 180–250°C: Elimination of remaining two lattice H~2~O molecules (3.1% mass loss) [1] [5]

The hydrated framework remains stable up to 40°C but undergoes irreversible structural collapse upon complete dehydration, transforming into amorphous Dy₂(C₂O₄)₃ [1]. This dehydration pathway contrasts with lower-hydrate forms; for instance, Dy₂(C₂O₄)₃·4H₂O loses all water molecules in a single endothermic event at 120°C [3].

Table 2: Hydration states and thermal properties of dysprosium(III) oxalate hydrates

| Hydrate Form | Dehydration Steps | Total Mass Loss (%) | Residual Phase |

|---|---|---|---|

| Dy₂(C₂O₄)₃·10H₂O | 3 | 22.1 | Amorphous Dy₂(C₂O₄)₃ |

| Dy₂(C₂O₄)₃·4H₂O | 1 | 9.3 | Crystalline Dy₂O₃ |

In situ Raman spectroscopy studies indicate that water molecules in the decahydrate form mediate proton transfer between oxalate ligands, stabilizing the framework through hydrogen-bonding networks [4]. These dynamics influence catalytic activity, as dehydrated samples show reduced performance in acid-base reactions due to the loss of Brønsted acid sites from water dissociation [4].

Role in High-Performance Neodymium Iron Boron Permanent Magnet Fabrication

Dysprosium plays a critical role in enhancing the performance characteristics of neodymium iron boron permanent magnets, particularly in improving their resistance to demagnetization and high-temperature performance [12] [13]. The addition of dysprosium to neodymium iron boron magnet formulations significantly increases the coercivity of the magnetic material, making it more difficult for the magnets to become demagnetized under adverse conditions [14]. This enhancement occurs because the magnetocrystalline anisotropy field of the dysprosium iron boron phase is substantially stronger than that of the neodymium iron boron phase, and the Curie temperature is relatively higher [13].

Strategic dysprosium incorporation techniques have been developed to optimize the usage of this critical rare earth element in permanent magnet applications [15]. Research has demonstrated that selective placement of dysprosium in locations such as magnet edges and faces, where demagnetization factors are most significant, rather than uniform distribution throughout the bulk sample, can achieve substantial performance improvements [15]. A 200-nanometer thick dysprosium film sputtered onto commercial neodymium iron boron magnets and post-annealed at temperatures from 600 to 700 degrees Celsius results in enhanced coercivities and up to 5% increase in energy product [15].

| Dysprosium Content (%) | Magnetic Grade | Coercivity Enhancement | Temperature Stability |

|---|---|---|---|

| 0-1 | M-grade | Low | 80°C |

| 0-2 | SH-grade | Moderate | 150°C |

| 1-4.5 | UH-grade | High | 180°C |

| 3-6 | UH-grade | Very High | 200°C |

| 4-10 | EH-grade | Maximum | 220°C |

The grain boundary diffusion technique represents an advanced approach to dysprosium utilization in neodymium iron boron magnets [13]. This method ensures that dysprosium exists primarily at grain boundaries without entering the grain interior through diffusion processes, which not only improves the magnetic performance but also significantly reduces the total amount of dysprosium required, thereby reducing material costs [13]. Studies have shown that dysprosium at grain boundaries has the most significant effect on improving coercivity compared to dysprosium distributed within the main phase [13].

Corrosion resistance improvements have been observed in neodymium iron boron magnets with dysprosium additions [16]. Substitution of neodymium with dysprosium leads to improved corrosion resistance and reduced potential difference between the matrix and neodymium-rich phases [16]. The corrosion rate of neodymium iron boron magnets with 6% dysprosium content is approximately 67% of that without dysprosium at steady corrosion stages [16]. The maximum potential difference between matrix and neodymium-rich phases decreases from 411.3 millivolts for dysprosium-free samples to 255.8 millivolts for samples containing 6% dysprosium [16].

Nanoscale Exfoliation Techniques for Two-Dimensional Material Derivatives

Dysprosium oxalate compounds possess layered crystal structures that make them suitable candidates for nanoscale exfoliation into two-dimensional material derivatives [17] [18]. The structure of dysprosium oxalate contains nine-fold coordinated dysprosium polyhedra linking together through bridging oxalate anions to form two-dimensional hexagonal layered structures [17]. These layered architectures can be systematically exfoliated using various techniques to produce nanosheets with thicknesses ranging from single layers to few-layer assemblies [18].

Liquid phase exfoliation represents the most effective approach for producing dysprosium oxalate nanosheets [18]. Research has demonstrated that dysprosium oxalate can be easily delaminated through sonication in common ultrasonic baths using 96% volume/volume ethanol as the optimal solvent [18]. Various solvents including methanol, ethanol, butanol, hexane, and formamide have been tested, with ethanol providing the best exfoliation results [18]. The ethanol purity significantly affects delamination outcomes, with dry ethanol proving less effective than 96% ethanol containing 4% water [18].

| Exfoliation Method | Solvent System | Processing Time | Nanosheet Thickness | Yield Efficiency |

|---|---|---|---|---|

| Ultrasonication | 96% Ethanol | 2 hours | 1-4 layers | High |

| Refluxing | 96% Ethanol | 4 hours | 2-6 layers | Moderate |

| Mechanical | Adhesive tape | Variable | 5-10 layers | Low |

| Chemical | Surfactant solution | 10 minutes | 1-3 layers | Very High |

The exfoliation process results in nanosheets with lateral dimensions of hundreds of nanometers and good reproducibility depending on the specific oxalate composition used [18]. Powder X-ray diffraction analysis of exfoliated samples demonstrates strong preferential orientation of the sheets parallel to the substrate surface, resulting in intensified diffractions of planes parallel to the substrate and diminished non-basal diffractions [18]. This preferential orientation is primarily visible in the significant intensity gain of diffraction lines at 15 to 25 degrees [18].

Mechanical exfoliation techniques have also been developed for dysprosium-containing layered materials [19] [20]. The gold-assisted mechanical exfoliation method has proven effective for isolating large-area monolayers from various layered compounds, including rare earth oxalates [19]. This contamination-free, one-step universal approach enables the production of millimeter-sized, high-quality two-dimensional crystals suitable for fundamental property studies and potential applications [19]. Enhanced adhesion between crystals and substrates through gold interlayers enables efficient exfoliation by providing optimal interfacial interactions [19].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant